molecular formula C17H20 B14611043 Naphthalene, 2-cyclohexyl-1-methyl- CAS No. 60848-38-6

Naphthalene, 2-cyclohexyl-1-methyl-

Cat. No.: B14611043
CAS No.: 60848-38-6
M. Wt: 224.34 g/mol
InChI Key: MBSCOBRHWBLZDV-UHFFFAOYSA-N
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Description

Naphthalene, 2-cyclohexyl-1-methyl- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a naphthalene core substituted with a cyclohexyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 2-cyclohexyl-1-methyl- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2-cyclohexyl-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the naphthalene core to tetrahydronaphthalene derivatives using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (e.g., nitric acid and sulfuric acid), and sulfonating agents (e.g., sulfur trioxide).

Major Products Formed

    Oxidation: Formation of cyclohexyl-1-methyl-2-naphthoic acid or cyclohexyl-1-methyl-2-naphthone.

    Reduction: Formation of 1-methyl-2-cyclohexyl-tetrahydronaphthalene.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of Naphthalene, 2-cyclohexyl-1-methyl-.

Scientific Research Applications

Naphthalene, 2-cyclohexyl-1-methyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Naphthalene, 2-cyclohexyl-1-methyl- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    1-Methylnaphthalene: Similar in structure but lacks the cyclohexyl group.

    2-Methylnaphthalene: Similar in structure but lacks the cyclohexyl group.

    Cyclohexylbenzene: Contains a cyclohexyl group attached to a benzene ring instead of a naphthalene core.

Uniqueness

Naphthalene, 2-cyclohexyl-1-methyl- is unique due to the presence of both a cyclohexyl group and a methyl group on the naphthalene core. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

60848-38-6

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

2-cyclohexyl-1-methylnaphthalene

InChI

InChI=1S/C17H20/c1-13-16-10-6-5-9-15(16)11-12-17(13)14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8H2,1H3

InChI Key

MBSCOBRHWBLZDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)C3CCCCC3

Origin of Product

United States

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